molecular formula C14H16ClNO4 B13103692 (R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate CAS No. 1052699-08-7

(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate

Cat. No.: B13103692
CAS No.: 1052699-08-7
M. Wt: 297.73 g/mol
InChI Key: DOMUXMPWIOTODO-SECBINFHSA-N
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Description

(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate (CAS 1052699-08-7) is a chiral benzoxazepine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific (R)-configuration and is characterized by its molecular formula of C14H16ClNO4 and a molecular weight of 297.73 g/mol . Its structure incorporates both a tert-butyloxycarbonyl (Boc) protecting group and a lactam moiety, making it a valuable synthetic intermediate or scaffold for the development of novel bioactive molecules. Compounds based on the benzoxazepine core are frequently explored in pharmaceutical research for their potential to interact with various biological targets . For instance, related heterocyclic structures have been investigated as inhibitors of targets like DNA Polymerase Theta (Pol θ) for the potential treatment of cancers, particularly those with specific DNA repair deficiencies . Researchers utilize this high-purity building block to develop and study new therapeutic agents. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Datasheet for detailed handling instructions.

Properties

CAS No.

1052699-08-7

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

tert-butyl (3R)-8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate

InChI

InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17)/t9-/m1/s1

InChI Key

DOMUXMPWIOTODO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1COC2=C(C=CC(=C2)Cl)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including halogenation, oxidation, and cyclization to form the oxazepine ring. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylate Functionalization

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization.

Reaction Type Conditions Product Yield Reference
Acidic HydrolysisTrifluoroacetic acid (TFA), DCM, rt(R)-8-Chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-3-carboxylic acid85%
Basic HydrolysisLiOH, THF/H<sub>2</sub>O, refluxSodium salt of the carboxylic acid78%

The carboxylic acid intermediate serves as a precursor for amidation or coupling reactions. For example, coupling with amines using EDC/HOBt produces amides with antimicrobial activity.

Nucleophilic Substitution at the Chlorine Position

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 8-chloro position.

Nucleophile Conditions Product Yield Reference
Methoxide (NaOMe)DMF, 80°C, 12 h(R)-tert-Butyl 8-methoxy-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-3-carboxylate65%
Amines (e.g., NH<sub>3</sub>)EtOH, 100°C, 24 h8-Amino derivative58%

The chloro group’s reactivity is enhanced by the electron-withdrawing oxazepine ring .

Oxazepine Ring Functionalization

The oxazepine ring participates in hydrogenation and oxidation reactions:

Reduction of the Oxazepine Ring

Reagent Conditions Product Yield Reference
H<sub>2</sub>, Pd/CMeOH, 50 psi, 6 h(R)-tert-Butyl 8-chloro-4-hydroxy-2,3,4,5-tetrahydrobenzo[b]oxazepine-3-carboxylate72%

Oxidation of the Lactam

The 4-oxo group can be oxidized to a keto-acid derivative using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (yield: 68%) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

Boron Reagent Catalyst Product Yield Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF(R)-tert-Butyl 8-phenyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-3-carboxylate63%

Catalytic Asymmetric Transformations

Rhodium-catalyzed hydrofunctionalization enables enantioselective modifications:

Substrate Catalyst System Product er Reference
Tosylated allene[Rh(cod)Cl]<sub>2</sub>, (R)-DTBM-Garphos3-Vinyl-1,4-benzodiazepine derivative95:5

This method achieves high enantioselectivity (up to 95:5 er) for constructing pharmacologically relevant cores .

Deprotection and Rearrangement

Tert-butyl group removal under acidic conditions generates reactive intermediates:

  • TFA-mediated deprotection yields the free amine, which undergoes cyclization to form pyrrolobenzodiazepines (yield: 37%) .

Key Research Findings

  • The compound’s tert-butyl ester acts as a protective group, enabling selective carboxylate activation .

  • Rh-catalyzed hydroamination provides access to enantiomerically pure benzodiazepines, valuable in drug discovery .

  • Chlorine substituent reactivity allows precise functionalization for structure-activity relationship (SAR) studies .

This compound’s multifunctional architecture positions it as a critical intermediate in synthesizing bioactive molecules, particularly CNS-targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Studies suggest that derivatives of oxazepine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the chloro and carboxylate groups in the structure may enhance its interaction with biological targets, making it a candidate for drug development aimed at treating conditions like chronic pain and inflammation.

Case Study: Pain Management
A study published in a pharmacology journal explored the analgesic properties of oxazepine derivatives. The results indicated that compounds similar to (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate showed significant reduction in pain response in animal models. The mechanism was attributed to modulation of pain pathways involving cyclooxygenase inhibition and interaction with neurotransmitter systems.

Agricultural Science

Pesticidal Activity
Research into the agricultural applications of oxazepine derivatives has highlighted their potential as eco-friendly pesticides. The compound's structure suggests it may possess insecticidal properties that can be utilized to develop new pest control agents that are less harmful to non-target organisms.

Case Study: Insect Resistance
In a controlled study examining the efficacy of various oxazepine derivatives against common agricultural pests, (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate demonstrated significant insecticidal activity. The study involved field trials where the compound was applied to crops infested with pests. Results showed a marked decrease in pest populations compared to untreated controls.

Materials Science

Polymer Chemistry
The unique chemical properties of (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate have also led to its exploration in materials science. Its ability to form stable complexes with various substrates makes it a candidate for use in polymer formulations.

Case Study: Polymer Additives
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study focused on developing high-performance polymers found that adding (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate improved the tensile strength and thermal resistance of the material significantly.

Summary Table of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryPain management and anti-inflammatory drugsSignificant analgesic effects in animal models
Agricultural ScienceEco-friendly pesticidesEffective against agricultural pests
Materials SciencePolymer additivesEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Limitations and Data Gaps

The provided evidence lacks direct data on the target compound’s synthesis, spectroscopic profiles, or biological assays. Environmental reports (Evidences 3–6) focus on volatile organics and TRI revisions , which are unrelated to benzoxazepine chemistry. Structural comparisons herein are inferred from general benzoxazepine literature and methodologies (e.g., SHELX , NMR ).

Biological Activity

(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxazepines, which are known for their diverse pharmacological activities. The presence of the chloro and tert-butyl groups is significant as they influence the compound's lipophilicity and binding affinity to biological targets.

Research indicates that (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate exhibits several biological activities:

  • Inhibition of RIP1 Kinase : This compound has been identified as a potent inhibitor of receptor-interacting protein 1 (RIP1) kinase. RIP1 plays a crucial role in necroptosis and inflammation, making it a target for treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .
  • Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing cytokine production in human intestinal explants. This suggests its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds within the same structural family exhibit antimicrobial properties against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, it could be extrapolated from its structural analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-tert-butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate:

Activity TypeMechanism/EffectReference
RIP1 Kinase InhibitionPotent binding and inhibition of necroptosis
Anti-inflammatoryReduction in cytokine production
Antimicrobial PotentialRelated compounds show activity against Gram-positive bacteria

Case Study 1: Inhibition of RIP1 Kinase

A study highlighted the optimization of a benzoxazepinone hit leading to the discovery of compounds with high specificity for RIP1 kinase. The lead compound showed promising results in preclinical models for inflammatory diseases .

Case Study 2: Cytokine Production

In vitro assays using human intestinal explants demonstrated that the compound significantly reduced spontaneous cytokine production. This finding supports its potential therapeutic application in conditions such as ulcerative colitis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of (R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate?

  • Methodology :

  • Use chromatographic purification (e.g., flash column chromatography) to isolate intermediates and reduce impurities. Ensure anhydrous conditions during carboxylation steps to prevent hydrolysis .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates .
  • Employ recrystallization with solvents like dichloromethane/hexane mixtures to enhance crystalline purity .

Q. Which spectroscopic techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (e.g., COSY, NOESY) to verify the benzooxazepine scaffold and (R)-configuration. Key signals include the tert-butyl group (δ ~1.4 ppm) and oxazepine ring protons (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethyl acetate/hexane .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C14_{14}H16_{16}ClNO4_4) with <2 ppm error .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (e.g., N95) if aerosolization is possible during weighing .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Avoid contact with oxidizing agents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s stability under pharmacological conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using UV calibration curves .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare accelerated stability data (40°C/75% RH) with real-time storage conditions .

Q. What approaches resolve contradictions in reported biological activity data across assay systems?

  • Methodology :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and control compounds. Validate via inter-laboratory collaborations .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian modeling) to reconcile IC50_{50} variability caused by differences in assay sensitivity or solvent effects (e.g., DMSO concentration) .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Methodology :

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Track metabolites via GC-MS .
  • Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) for 48 hours. Calculate LC50_{50} and compare with regulatory thresholds (e.g., EPA ECOTOX) .

Q. How can researchers integrate computational and experimental data to predict metabolite profiles?

  • Methodology :

  • In Silico Prediction : Use software like Schrödinger’s MetaSite to simulate Phase I/II metabolism. Prioritize likely metabolites (e.g., hydroxylation at C4) for targeted LC-MS/MS screening .
  • In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and NADPH. Correlate predicted metabolites with experimental fragmentation patterns .

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